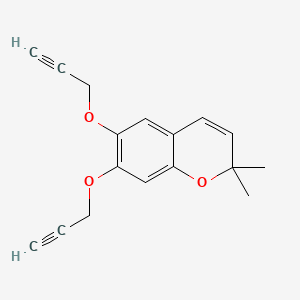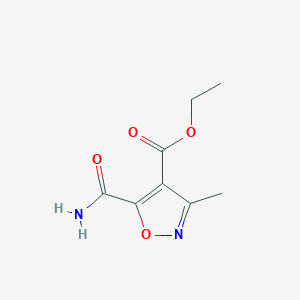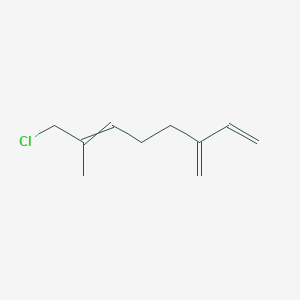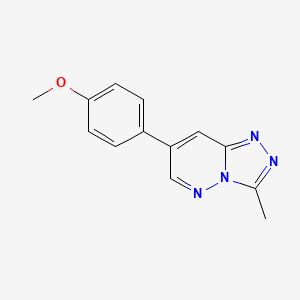![molecular formula C16H18Se B14335250 1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene CAS No. 108894-98-0](/img/no-structure.png)
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with three methyl groups and a selenyl group attached to a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethylbenzene and 4-methylphenylselenyl chloride.
Reaction: The reaction between 1,3,5-trimethylbenzene and 4-methylphenylselenyl chloride is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Corresponding selenide.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of the selenyl group.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethylbenzene: Lacks the selenyl group, making it less reactive in redox reactions.
4-Methylphenylselenyl Chloride: Contains the selenyl group but lacks the trimethylbenzene structure.
Diphenyl Diselenide: Contains selenium but has a different structural framework.
Uniqueness
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene is unique due to the combination of the trimethylbenzene core and the selenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propiedades
| 108894-98-0 | |
Fórmula molecular |
C16H18Se |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-(4-methylphenyl)selanylbenzene |
InChI |
InChI=1S/C16H18Se/c1-11-5-7-15(8-6-11)17-16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 |
Clave InChI |
GYAGRVMHPCCMBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Se]C2=C(C=C(C=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)





![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)
